N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide
Description
N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a bipyridine core and a 2-chloro-6-fluorophenyl substituent. The bipyridine moiety (two linked pyridine rings) provides a rigid aromatic scaffold, while the chloro-fluoro substitution on the phenyl ring introduces electronic and steric effects that influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-16-4-1-5-17(21)15(16)10-19(25)24-11-13-6-8-23-18(9-13)14-3-2-7-22-12-14/h1-9,12H,10-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQBPBSTJYFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Substitution Reaction: The bipyridine intermediate is then reacted with a suitable alkylating agent to introduce the 4-ylmethyl group.
Acetamide Formation: The final step involves the reaction of the substituted bipyridine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology
The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in molecular biology. It can be used to probe protein-ligand interactions and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the design of novel sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes. The acetamide group may form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparative Data Table
Critical Analysis and Research Implications
- Structural Insights : The bipyridine core in the target compound balances rigidity and synthetic accessibility, while the chloro-fluoro substituents offer a compromise between lipophilicity and metabolic stability.
- Contradictions : Chloro substituents appear in both pharmaceuticals () and agrochemicals (), suggesting context-dependent bioactivity.
- Future Directions : Comparative studies on halogen positioning (e.g., 2-chloro-6-fluoro vs. 2-chloro-4-fluoro) could refine receptor specificity.
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The compound has the following structure:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines and its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing bipyridine moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
-
Cell Line Studies :
- A study reported that compounds with bipyridine structures exhibited IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines including MCF-7 and HCT116 .
- Another investigation found that similar derivatives induced apoptosis in A549 lung cancer cells with an IC50 of 49.85 µM .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Key Findings:
- In Vitro Studies :
- Research has shown that related compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
- For example, certain derivatives demonstrated MIC values below 125 µg/mL against E. coli and Pseudomonas aeruginosa .
Data Tables
| Activity Type | Cell Line/Bacteria | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.46 | |
| Anticancer | HCT116 | 0.39 | |
| Antimicrobial | E. coli | <125 | |
| Antimicrobial | Pseudomonas aeruginosa | 150 |
Case Studies
- Case Study 1 : A derivative of the compound was tested against MCF-7 cells, showing significant inhibition of cell proliferation with an IC50 value of 0.46 µM, indicating strong anticancer activity.
- Case Study 2 : In a study focusing on antibacterial properties, a related compound exhibited an MIC of <125 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide?
- Methodological Answer : A typical synthesis involves coupling reactions between halogenated pyridine intermediates and fluorophenyl acetamide derivatives. For example, nucleophilic aromatic substitution (SNAr) under metal-free conditions at 120°C in polar aprotic solvents like NMP can yield bipyridine-acetamide scaffolds . Post-reaction purification via column chromatography (silica gel, CH2Cl2/MeOH gradients) is critical for isolating the product. Reaction progress should be monitored using TLC or HPLC to minimize impurities .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can validate substituent positions and confirm the absence of unreacted intermediates.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities and verifies bond lengths/angles. Software like SHELXL refines structural models against diffraction data .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace byproducts. Reverse-phase C18 columns with UV detection are standard .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer : Impurities often arise from incomplete coupling or side reactions. Strategies include:
- Optimizing reaction stoichiometry (e.g., 1.1:1 molar ratio of amine to halogenated precursor) .
- Using scavenger resins or quenching with NH4Cl to remove unreacted reagents .
- Iterative recrystallization from toluene or dichloromethane/hexane mixtures to isolate the pure product .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodological Answer : Discrepancies in X-ray data (e.g., enantiomorph polarity or twinning) require advanced refinement protocols:
- Use SHELXL ’s parameterization for high-resolution data, adjusting weighting schemes to balance model accuracy .
- Apply Flack’s x parameter to distinguish centrosymmetric vs. chiral structures, avoiding false chirality assignments in near-symmetric systems .
- Validate hydrogen bonding networks using PLATON or Mercury to ensure geometric plausibility .
Q. What experimental designs are effective for exploring structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the 2-chloro-6-fluorophenyl or bipyridine groups to assess electronic/steric effects on bioactivity. For example, introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
- Biological Assays : Pair synthesized analogs with in vitro kinase inhibition or cytotoxicity screens (e.g., IC50 determination in cancer cell lines). Use dose-response curves to quantify potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins like CDK9, guiding rational design .
Q. How should researchers address contradictory bioactivity data across different assay models?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell permeability, off-target effects). Mitigation strategies include:
- Standardized Assay Conditions : Use isogenic cell lines and matched incubation times/pH .
- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics or in vivo zebrafish models for bioavailability .
- Meta-Analysis : Compare data across ≥3 independent studies to identify consensus trends, adjusting for batch effects or solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
